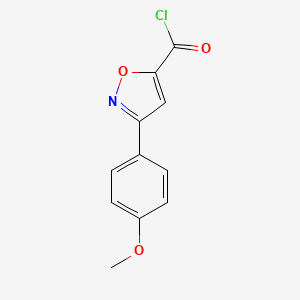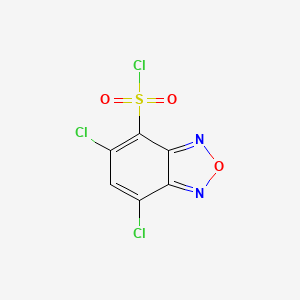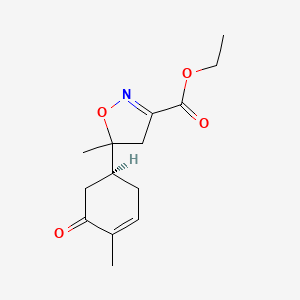
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various scientific fields, particularly in chemistry and biology. The unique structure of this compound allows it to participate in various chemical reactions and processes, making it a valuable asset for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One common method is the cyclization of appropriate precursors to form the isoxazole ring, followed by esterification to introduce the ethyl ester group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: For large-scale production, industrial methods may utilize continuous flow reactors and automated processes to maintain consistency and efficiency. Optimization of reaction conditions, such as concentration, temperature, and pressure, is crucial for maximizing output and minimizing costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can produce different products depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and alkyl halides for substitution reactions. Conditions such as temperature, pressure, and solvent choice play critical roles in determining the reaction outcomes.
Major Products: Major products formed from these reactions can include altered isoxazole derivatives, modified ester groups, and other functionalized compounds. The specific products depend on the nature of the starting material and the reagents used.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound may be used as a probe or a reagent to study biochemical pathways and interactions. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and protein functions.
Medicine: Potential medicinal applications include the development of new drugs and therapies. Its bioactive properties may offer therapeutic benefits for treating specific diseases or conditions.
Industry: Industrial applications can include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for manufacturing processes.
Mechanism of Action
Mechanism: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various effects.
Molecular Targets and Pathways: Molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and structural components of cells. The pathways affected can vary depending on the target and the nature of the interaction, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester stands out due to its specific structural features and reactivity. Its ability to undergo various reactions and interact with diverse biological targets makes it a versatile tool for research.
Similar Compounds: Similar compounds may include other isoxazole derivatives, cyclohexene analogs, and carboxylic acid esters. Each of these compounds has unique properties and applications, but the specific combination of functional groups in this compound offers distinct advantages for certain research applications.
That’s a lot of information, and the science behind it is quite dense. Anything more specific you’d like to dive into or another topic you fancy?
Properties
IUPAC Name |
ethyl 5-methyl-5-[(1S)-4-methyl-5-oxocyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(17)11-8-14(3,19-15-11)10-6-5-9(2)12(16)7-10/h5,10H,4,6-8H2,1-3H3/t10-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVACIZDBAUCCU-XLLULAGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)(C)C2CC=C(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)(C)[C@H]2CC=C(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
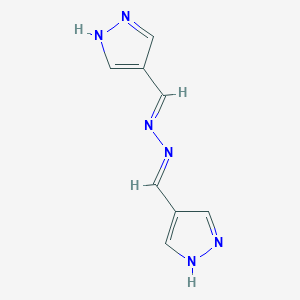
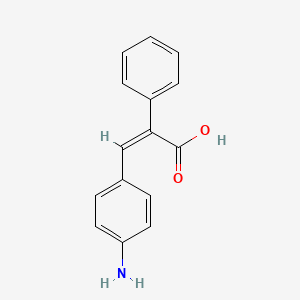
![4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid](/img/structure/B7816227.png)
![2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B7816240.png)
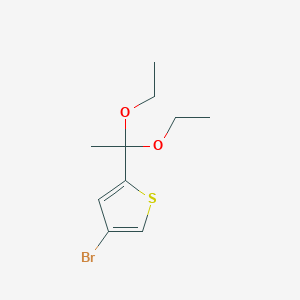
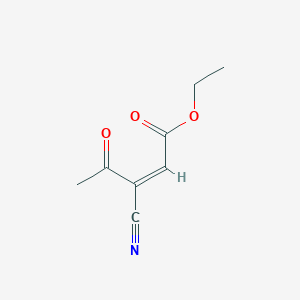


![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
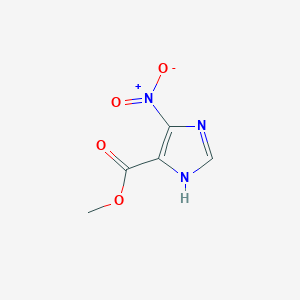
![1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol](/img/structure/B7816283.png)
![1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone](/img/structure/B7816289.png)
